ジフェノキノン

概要

説明

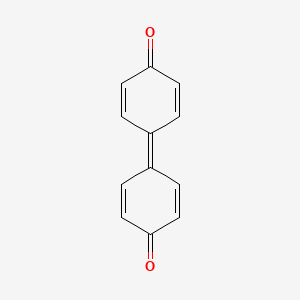

Diphenoquinone, also known as 4,4’-diphenoquinone, is an organic compound characterized by two quinone units connected by a single bond. Quinones are a class of organic compounds that are widely distributed in nature and are known for their electron-accepting properties. Diphenoquinone is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

科学的研究の応用

Diphenoquinone has a wide range of applications in scientific research:

Chemistry: It is used as a photosensitizer due to its unique electron-accepting properties.

Medicine: Quinones, including diphenoquinone, are known for their antioxidant and antimicrobial properties.

Industry: Diphenoquinone is used in the production of aryl epoxy resins and acceptor-doped polymers.

作用機序

Mode of Action

Quinones, including Diphenoquinone, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . They are electron carriers and play a role in various biological processes . The interaction of Diphenoquinone with its targets leads to changes at the molecular level, affecting the normal functioning of the cells.

Biochemical Pathways

Quinones play a role in photosynthesis as electron carriers . They also have antioxidant activity, which can improve general health conditions . In addition, they are involved in the reverse cholesterol transport pathway, promoting the increase of plasma high-density lipoprotein (HDL) cholesterol .

Pharmacokinetics

The pharmacokinetics of Diphenoquinone, like other quinones, involves absorption, distribution, metabolism, and excretion (ADME) by the body . These properties are affected by the physicochemical properties of the drug, as well as other factors such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

The interaction of Diphenoquinone with its targets and its involvement in various biochemical pathways lead to molecular and cellular effects. For instance, Diphenoquinone has been shown to increase cell cholesterol release and plasma HDL by inhibiting the degradation of ATP-binding cassette transporter A1 .

Action Environment

The action, efficacy, and stability of Diphenoquinone can be influenced by various environmental factors. For example, the presence of quinones as photoproducts from air pollutants can have toxicological effects . Furthermore, the action of Diphenoquinone can be affected by the pH of the environment, as the quinone reacts irreversibly with alkali .

生化学分析

Biochemical Properties

Diphenoquinone participates in several biochemical reactions, primarily due to its redox properties. It acts as an electron carrier, facilitating electron transfer in various biochemical pathways. Diphenoquinone interacts with enzymes such as oxidoreductases, which catalyze oxidation-reduction reactions. These interactions often involve the transfer of electrons from diphenoquinone to other biomolecules, thereby influencing the redox state of the cell. Additionally, diphenoquinone can bind to thiol, amine, and hydroxyl groups, forming covalent adducts that can modify the activity of proteins and enzymes .

Cellular Effects

Diphenoquinone exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways by modulating the redox state of signaling molecules, thereby affecting gene expression and cellular metabolism. For instance, diphenoquinone can activate or inhibit transcription factors that regulate the expression of genes involved in oxidative stress responses. Moreover, diphenoquinone has been shown to induce apoptosis in certain cancer cell lines by generating reactive oxygen species (ROS) and disrupting mitochondrial function .

Molecular Mechanism

The molecular mechanism of diphenoquinone involves its ability to undergo redox cycling, a process where it alternates between oxidized and reduced states. This redox cycling can generate ROS, which can damage cellular components such as DNA, proteins, and lipids. Diphenoquinone can also inhibit or activate specific enzymes by binding to their active sites or modifying their structure through covalent interactions. These molecular interactions can lead to changes in enzyme activity and alterations in cellular metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diphenoquinone can change over time due to its stability and degradation. Diphenoquinone is relatively stable under controlled conditions, but it can degrade when exposed to light, heat, or reactive chemicals. Long-term exposure to diphenoquinone in in vitro or in vivo studies has shown that it can cause sustained oxidative stress, leading to chronic cellular damage and altered cellular functions .

Dosage Effects in Animal Models

The effects of diphenoquinone in animal models vary with different dosages. At low doses, diphenoquinone can act as an antioxidant, protecting cells from oxidative damage. At high doses, it can become pro-oxidant, generating excessive ROS and causing toxic effects. Studies have shown that high doses of diphenoquinone can lead to liver and kidney damage, as well as hematological abnormalities in animal models .

Metabolic Pathways

Diphenoquinone is involved in several metabolic pathways, particularly those related to oxidative stress and redox regulation. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in the detoxification of reactive intermediates. Diphenoquinone can also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthetic processes .

Transport and Distribution

Within cells and tissues, diphenoquinone is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For example, diphenoquinone can be transported into mitochondria, where it can exert its effects on mitochondrial function and energy production .

Subcellular Localization

Diphenoquinone’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with various biomolecules and influence their activity. The subcellular localization of diphenoquinone can also affect its function, as its interactions with different cellular components can lead to distinct biochemical outcomes .

準備方法

Synthetic Routes and Reaction Conditions: Diphenoquinone can be synthesized through the oxidative coupling of phenols. One common method involves the use of alkali-modified M-Mg-Al hydrotalcites (M = Cu, Fe, Ru, Ni, V, and Pd) in the presence of molecular oxygen. For instance, the reaction of 2,6-di-tert-butylphenol catalyzed by K/M-Mg-Al hydrotalcites selectively yields 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone with over 97% yield . Another method involves the use of copper complexes immobilized in nanospaces of structurally-ordered materials, which catalyze the selective C–C coupling reaction of 2,6-dimethylphenol to 3,3’,5,5’-tetramethyldiphenoquinone .

Industrial Production Methods: Industrial production of diphenoquinone typically involves the oxidative coupling of phenols using stoichiometric inorganic oxidants. from an environmental perspective, catalytic methods using molecular oxygen as a “green” oxidant are preferred .

化学反応の分析

Types of Reactions: Diphenoquinone undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

類似化合物との比較

Bianthrone: A diphenoquinone fused with benzene rings, known for its thermochromism and large HOMO–LUMO gap.

Tetramethyldiphenoquinone: A derivative of diphenoquinone used in the production of aryl epoxy resins.

Uniqueness: Diphenoquinone is unique due to its high yield in oxidative coupling reactions and its versatility in various applications, from photosensitizers to radiosensitizers. Its ability to produce free radicals and its electron-accepting properties make it distinct from other quinones .

生物活性

Diphenoquinone is a member of the quinone family, characterized by its unique chemical structure and notable biological activities. This compound has garnered attention for its potential applications in various fields, including pharmacology and biochemistry. This article delves into the biological activity of diphenoquinone, highlighting research findings, case studies, and applications.

Chemical Structure and Properties

Diphenoquinone can be represented as a derivative of benzoquinone, featuring two phenolic groups. Its structure allows it to participate in redox reactions, making it an important compound in biochemical processes.

1. Antioxidant Properties

Diphenoquinone exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

2. Cholesterol Regulation

Research indicates that diphenoquinone can enhance the expression of ATP-binding cassette transporter A1 (ABCA1), which plays a vital role in cholesterol efflux and high-density lipoprotein (HDL) formation. In a study involving mouse macrophage cell lines, diphenoquinone was found to promote apoA-I-mediated cholesterol release, suggesting its potential in managing cholesterol levels .

3. Antimicrobial Activity

Diphenoquinone has demonstrated antimicrobial properties against various pathogens. Its ability to disrupt cellular membranes and inhibit microbial growth makes it a candidate for developing new antimicrobial agents.

Case Study 1: Cholesterol Efflux Enhancement

In a study published in Arteriosclerosis, Thrombosis, and Vascular Biology, diphenoquinone was tested on macrophage cell lines to assess its impact on cholesterol metabolism. The results showed that diphenoquinone significantly increased ABCA1 levels, leading to enhanced cholesterol efflux and HDL generation .

Case Study 2: Antioxidant Efficacy

A comparative analysis of diphenoquinone's antioxidant capacity was conducted using various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) tests. The findings indicated that diphenoquinone exhibited superior antioxidant activity compared to other phenolic compounds, highlighting its potential therapeutic applications .

1. Biocatalysis

Diphenoquinones are utilized in biocatalytic processes for polymer synthesis. Enzymatic polymerization involving diphenoquinone units has been explored for creating biodegradable polymers with enhanced properties .

2. Drug Development

Due to its biological activities, diphenoquinone is being investigated as a lead compound for developing new pharmaceuticals targeting oxidative stress-related diseases and lipid metabolism disorders.

Data Table: Biological Activities of Diphenoquinone

特性

IUPAC Name |

4-(4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTHMESPCBONDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=C2C=CC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197787 | |

| Record name | Diphenoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-72-4 | |

| Record name | 4-(4-Oxo-2,5-cyclohexadien-1-ylidene)-2,5-cyclohexadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。